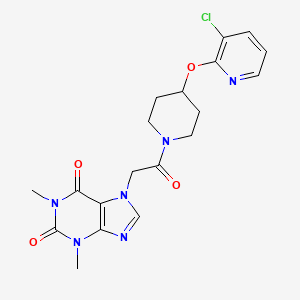

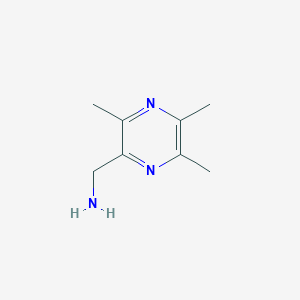

![molecular formula C20H18N4O2 B2526617 1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 932255-28-2](/img/structure/B2526617.png)

1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones . These compounds have been identified as potential SARS-CoV-2 Main protease inhibitors, which could make them valuable in the development of treatments for COVID-19 .

Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone: has been studied as a novel CDK2 inhibitor. CDK2 (cyclin-dependent kinase 2) is an appealing target for cancer treatment, selectively affecting tumor cells. Several derivatives of this compound were designed and synthesized. Notably:

- Moderate activity was observed against liver cancer cell line HepG-2 (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Antimalarial Activity

The compound has been explored as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial properties. These investigations aim to combat malaria by targeting essential enzymes in the parasite’s metabolic pathways .

Vilsmeier Reaction

In organic synthesis, 1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone serves as a reactant for the Vilsmeier reaction. This reaction is used to introduce functional groups into conjugated carbocycles and heterocycles .

Pharmacological Activity via HIV TAR RNA Binding

Researchers have investigated the compound’s pharmacological activity related to binding to HIV TAR RNA. Understanding its interactions with RNA structures can provide insights into potential antiviral applications .

Space Charge Layer Studies

Interestingly, this compound has been used as an additive to study the space charge layer in silver bromide microcrystals. Such studies contribute to our understanding of crystal properties and behavior .

Dual Activity Against Cell Lines and CDK2

Compound 14, derived from this scaffold, displayed potent dual activity against cancer cell lines and CDK2. It altered cell cycle progression and induced apoptosis in HCT cells. Further investigations are warranted to explore its full potential .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, a fundamental biochemical pathway in cellular replication . The downstream effects of this inhibition include a reduction in the growth of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

Propriétés

IUPAC Name |

1-[5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-18(14(2)25)19(24-20(23-13)21-12-22-24)15-7-6-10-17(11-15)26-16-8-4-3-5-9-16/h3-12,19H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGKKGNSPVTED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

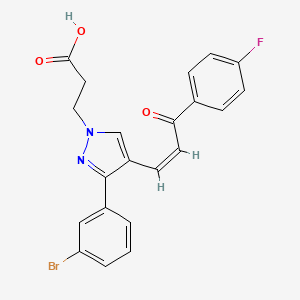

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)

![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)

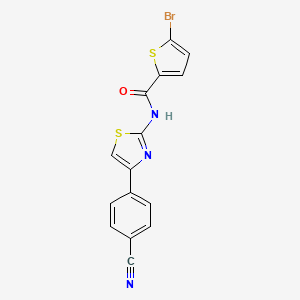

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)

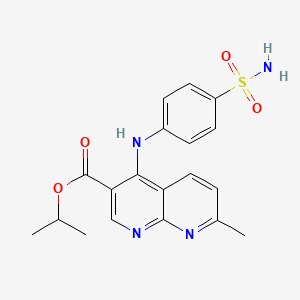

![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)